molecular formula C9H14O5 B3332048 (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate CAS No. 86780-80-5

(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate

Cat. No.: B3332048
CAS No.: 86780-80-5
M. Wt: 202.2 g/mol
InChI Key: HMMZLSCREFGIEQ-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate is an organic compound with the molecular formula C9H14O5 It is a derivative of dioxolane and oxobutanoate, featuring a dioxolane ring and a 3-oxobutanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate typically involves the reaction of 2-methyl-1,3-dioxolane with 3-oxobutanoic acid or its derivatives. One common method includes the esterification of 3-oxobutanoic acid with 2-methyl-1,3-dioxolane in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or ethers, depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound’s derivatives are studied for their biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

    (2-Methyl-1,3-dioxolan-2-yl)methyl acetate: Similar structure but with an acetate group instead of a 3-oxobutanoate group.

    (2-Methyl-1,3-dioxolan-2-yl)methyl propanoate: Contains a propanoate group instead of a 3-oxobutanoate group.

    (2-Methyl-1,3-dioxolan-2-yl)methyl benzoate: Features a benzoate group, offering different reactivity and applications.

Uniqueness: (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate is unique due to the presence of both a dioxolane ring and a 3-oxobutanoate ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

(2-methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-7(10)5-8(11)12-6-9(2)13-3-4-14-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMZLSCREFGIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC1(OCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 mg of 50% sodium hydride was added to a mixture of 20 g of 2,2-ethylenedioxypropanol and 100 ml of benzene, and 20 g of diketene was added dropwise to the mixture while refluxing the mixture. After refluxing the mixture for 2 hours, the solvent was distilled off and the resulting residue was distilled under reduced pressure to obtain 21.5 g (70% yield) of 2,2-ethylenedioxypropyl acetoacetate as a colorless oil having a boiling point of 90° C. (6 mmHg).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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